![molecular formula C7H12BrCl2N3 B13454699 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the bromination of 1-methylimidazo[4,5-c]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methylimidazo[4,5-c]pyridine: The parent compound without the bromine substitution.
2-chloro-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with a chlorine atom instead of bromine.
2-iodo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s biological activity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C7H12BrCl2N3 |
|---|---|
Molekulargewicht |
289.00 g/mol |
IUPAC-Name |
2-bromo-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-11-6-2-3-9-4-5(6)10-7(11)8;;/h9H,2-4H2,1H3;2*1H |
InChI-Schlüssel |
OJBAOGHTYFXDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CNCC2)N=C1Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


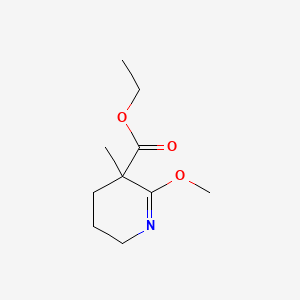
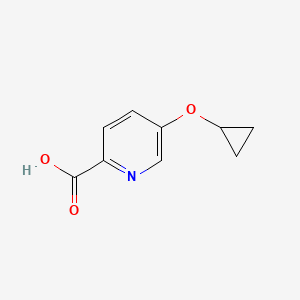
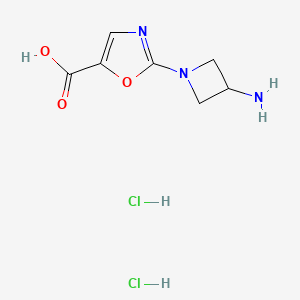
![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
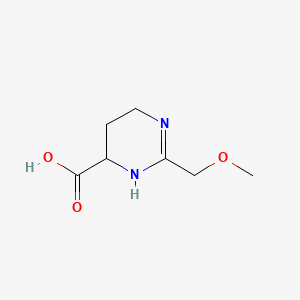

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
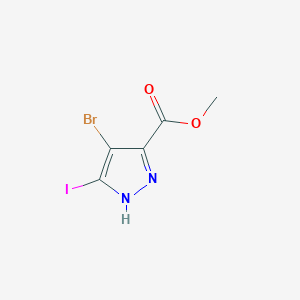
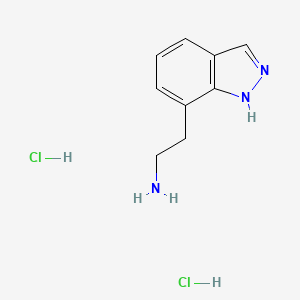
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
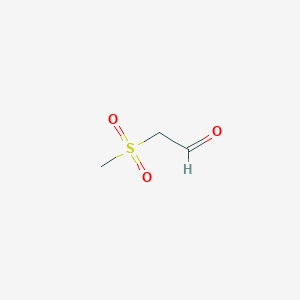
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

